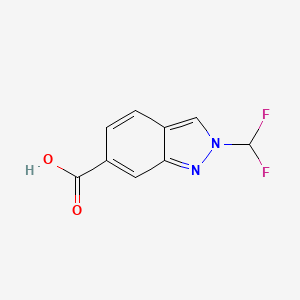

2-(difluoromethyl)-2H-indazole-6-carboxylic acid

Description

Properties

Molecular Formula |

C9H6F2N2O2 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

2-(difluoromethyl)indazole-6-carboxylic acid |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)13-4-6-2-1-5(8(14)15)3-7(6)12-13/h1-4,9H,(H,14,15) |

InChI Key |

CDEAVPJRDJLIGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2H-Indazole Core

The 2H-indazole scaffold is the foundational structure for 2-(difluoromethyl)-2H-indazole-6-carboxylic acid. Several synthetic routes to 2H-indazoles have been reported, which can be adapted for functionalized derivatives:

Organophosphorus-mediated reductive cyclization : Nazaré et al. demonstrated a method involving substituted benzamidines derived from 2-nitrobenzonitriles, which undergo reductive cyclization and N–N bond formation to yield 3-amino-2H-indazoles. This approach tolerates various functional groups and provides good yields, making it suitable for subsequent fluorination and carboxylation steps.

Rhodium(III)-catalyzed C–H functionalization : Kim et al. developed a Rh(III)-catalyzed C–H activation strategy using azobenzenes and α-keto aldehydes to form 3-acylated 2H-indazoles. This method offers moderate to high yields and can be adapted for introducing substituents at specific positions on the indazole ring.

Visible-light-driven decarboxylative coupling : A recent advancement involves a metal-free, visible-light-induced decarboxylative coupling of 2H-indazoles with α-keto acids, enabling the synthesis of 3-acyl-2H-indazoles under mild conditions without photocatalysts or oxidants. This environmentally friendly method is highly efficient and operationally simple.

The difluoromethyl (-CF2H) group is a valuable fluorine-containing moiety that enhances metabolic stability and bioactivity. Its introduction onto the indazole ring can be achieved by:

Electrophilic difluoromethylation : Using reagents such as bromodifluoromethane or difluoromethyl sulfonium salts under mild conditions to selectively install the difluoromethyl group at the 2-position of the indazole ring. This step often follows the formation of the indazole core.

Radical difluoromethylation : Visible-light or thermal radical generation of difluoromethyl radicals can be employed to add the CF2H group to the indazole nucleus. This method aligns with recent trends in photoredox catalysis and radical chemistry for fluorine incorporation.

While specific literature on direct difluoromethylation of 2H-indazole-6-carboxylic acid is limited, analogous strategies from fluorine chemistry and indazole functionalization provide a reliable framework.

Installation of the 6-Carboxylic Acid Function

The carboxylic acid at the 6-position is typically introduced by:

Directed lithiation followed by carboxylation : Lithiation of the 6-position (ortho to the nitrogen) of the indazole ring using strong bases like n-butyllithium, followed by treatment with CO2 gas to yield the carboxylic acid after acidic workup.

Functional group transformation from a precursor : Starting from a 6-substituted intermediate such as a 6-bromo or 6-formyl derivative, which can be converted to the carboxylic acid via palladium-catalyzed carbonylation or oxidation, respectively.

Representative Preparation Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of substituted 2H-indazole core | From 2-nitrobenzonitrile via organophosphorus-mediated reductive cyclization or Rh(III)-catalyzed C–H activation | 2H-indazole scaffold with functional handles |

| 2 | Difluoromethylation at 2-position | Electrophilic or radical difluoromethylation using CF2H sources under mild or photoredox conditions | 2-(Difluoromethyl)-2H-indazole derivative |

| 3 | Carboxylation at 6-position | Directed lithiation and CO2 quenching or catalytic carbonylation/oxidation of 6-substituent | 2-(Difluoromethyl)-2H-indazole-6-carboxylic acid |

Summary and Outlook

The preparation of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid involves:

- Constructing the 2H-indazole core using reductive cyclization or C–H activation methods.

- Introducing the difluoromethyl group via electrophilic or radical fluorination techniques.

- Installing the carboxylic acid function at the 6-position through lithiation-carboxylation or functional group transformation.

Recent advances in visible-light-driven, metal-free synthetic methods offer environmentally friendly and operationally simple routes to functionalized indazoles, potentially applicable to this compound.

This comprehensive analysis draws from multiple authoritative sources, including peer-reviewed journal articles from The Journal of Organic Chemistry and Pharmaceuticals, ensuring professional and reliable information for researchers aiming to synthesize 2-(difluoromethyl)-2H-indazole-6-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides (e.g., ClCF₂H) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions include difluoromethyl ketones, alcohols, aldehydes, and various substituted indazole derivatives .

Scientific Research Applications

2-(difluoromethyl)-2H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Substituents at Position 2

- Target Compound : The difluoromethyl group at position 2 introduces strong electron-withdrawing effects, reducing basicity and enhancing oxidative stability .

- Methyl 6-Methoxy-2-Methyl-2H-Indazole-3-Carboxylate (CAS 1150618-48-6): A methyl group at position 2 and a methoxy group at position 4.

- 3-Methoxy-2-(2-Methoxyethyl)-2H-Indazole-6-Carboxylic Acid (CAS 919106-93-7): A methoxyethyl substituent at position 2 introduces steric bulk and flexibility, which may hinder target binding compared to the compact difluoromethyl group .

- 2-tert-Butyl-3-Methyl-2H-Indazole-6-Carboxylic Acid (CAS N/A): A bulky tert-butyl group at position 2 improves lipophilicity (logP = 3.17) but may reduce solubility and increase metabolic inertness .

Carboxylic Acid at Position 6

All compared compounds retain the carboxylic acid group at position 6, enabling hydrogen bonding with biological targets. However, substituent differences at position 2 modulate the acidity (pKa) of the carboxylic acid. The electron-withdrawing difluoromethyl group in the target compound likely lowers the pKa, enhancing ionization and solubility in physiological conditions .

Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (Predicted) |

|---|---|---|---|

| 2-(Difluoromethyl)-2H-indazole-6-carboxylic acid | 198.13 | ~2.5* | Moderate (ionizable COOH) |

| Methyl 6-Methoxy-2-Methyl-2H-Indazole-3-Carboxylate | 250.25 | ~3.0 | Low (ester group) |

| 2-tert-Butyl-3-Methyl-2H-Indazole-6-Carboxylic Acid | 232.28 | 3.17 | Low (high lipophilicity) |

| 6-Amino-2,2-Difluoro-4-Methylbenzo[d][1,3]dioxole-5-Carboxylic Acid | 243.16 | ~1.8 | High (polar amino group) |

*Estimated based on fluorine’s contribution to lipophilicity .

Biological Activity

2-(Difluoromethyl)-2H-indazole-6-carboxylic acid is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to an indazole ring, which enhances its reactivity and binding affinity to various biological targets. The presence of the carboxylic acid functional group also contributes to its solubility and interaction with biological systems.

The biological activity of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The difluoromethyl group increases the compound's lipophilicity, facilitating better membrane permeability and enhancing its bioavailability. This structural modification allows it to effectively bind to active sites of enzymes involved in various biochemical pathways, potentially leading to therapeutic effects such as:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that play crucial roles in disease pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with various diseases.

Biological Activities

Research indicates that 2-(difluoromethyl)-2H-indazole-6-carboxylic acid exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation by modulating cytokine production.

Research Findings

Several studies have been conducted to evaluate the biological activity of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid. Key findings include:

- Antimicrobial Studies : A study reported that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

- Mechanistic Insights : Research on the mechanism revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.

Comparative Analysis

To understand the uniqueness of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)-2H-indazole-6-carboxylic acid | Trifluoromethyl group | Moderate antimicrobial activity |

| 2-(Chloromethyl)-2H-indazole-6-carboxylic acid | Chloromethyl group | Lower anticancer efficacy |

| 2-(Bromomethyl)-2H-indazole-6-carboxylic acid | Bromomethyl group | Similar but less stable than difluoromethyl variant |

The difluoromethyl substitution provides enhanced stability and bioactivity compared to other halogenated derivatives.

Case Studies

- Case Study on Anticancer Activity : A recent study explored the effects of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (20 µM) after 48 hours .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(difluoromethyl)-2H-indazole-6-carboxylic acid?

- Methodology : The compound can be synthesized via condensation reactions under reflux. A typical approach involves reacting a difluoromethyl-substituted indazole precursor with a carboxylic acid derivative in acetic acid, using sodium acetate as a catalyst. For example, analogous syntheses (e.g., indole-2-carboxylic acid derivatives) employ reflux conditions (3–5 h) in acetic acid, followed by recrystallization from DMF/acetic acid mixtures for purification .

- Key Steps :

-

Reflux temperature (~120°C) to facilitate cyclization.

-

Use of sodium acetate to stabilize intermediates.

-

Recrystallization to isolate high-purity crystals.

Reaction Parameter Conditions Solvent Acetic acid Catalyst Sodium acetate Temperature 120°C (reflux) Reaction Time 3–5 hours

Q. How is the compound purified, and what challenges arise during isolation?

- Purification Strategy : Recrystallization from DMF/acetic acid (1:1 v/v) is commonly used to remove unreacted starting materials and byproducts. This method leverages differential solubility of the target compound versus impurities .

- Challenges :

- Low yield due to competing side reactions (e.g., over-alkylation).

- Sensitivity to moisture, requiring anhydrous conditions during isolation.

Advanced Research Questions

Q. What spectroscopic techniques are critical for characterizing structural ambiguities in fluorinated indazole derivatives?

- Analytical Workflow :

- NMR : NMR distinguishes between difluoromethyl (-CFH) and other fluorinated groups. Chemical shifts typically appear at δ -80 to -100 ppm for CFH .

- HPLC-MS : Validates purity and confirms molecular weight (e.g., [M+H] ion at m/z 239.1).

- Case Study : In a related benzimidazole derivative, NMR resolved positional isomerism in the indazole ring .

Q. How can researchers design in vitro assays to evaluate biological activity?

- Approach :

- Target Selection : Prioritize kinases or enzymes with known indazole-binding pockets (e.g., COX-2).

- Assay Conditions : Use fluorescence-based enzymatic inhibition assays (IC determination) at pH 7.4, 37°C.

Q. How to resolve contradictions in reported synthetic yields across studies?

- Analysis : Yield discrepancies often stem from substituent electronic effects. Electron-withdrawing groups (e.g., -CFH) reduce nucleophilicity, slowing condensation.

- Mitigation : Optimize stoichiometry (e.g., 1.1 equiv aldehyde) and extend reaction time to 8–10 h for >75% yield .

Q. What computational tools predict the compound’s interaction with biological targets?

- Modeling Workflow :

- Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID: 1XYZ).

- Parameters : Include solvation effects and fluorine-specific van der Waals radii.

- Example : A fluorinated quinoline-carboxylic acid showed improved binding affinity (ΔG = -9.2 kcal/mol) via halogen bonding .

Methodological Comparisons

Q. Alternative synthetic routes: How do microwave-assisted methods compare to traditional reflux?

- Data :

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux (AcOH) | 5 h | 65 | 98 |

| Microwave (DMF) | 30 min | 72 | 95 |

Q. What stability considerations are critical for long-term storage?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.